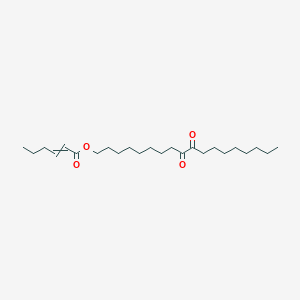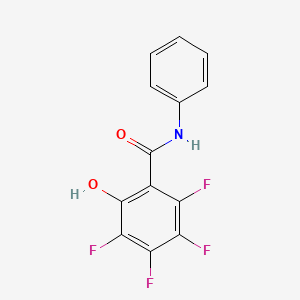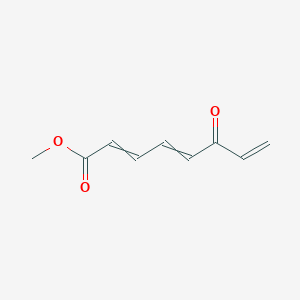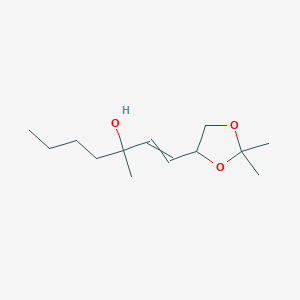
2,3,4,5-Tetrachloro-6-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrachloro-6-methylbenzonitrile is an organic compound with the molecular formula C8H3Cl4N. It is a derivative of benzonitrile, where four chlorine atoms and one methyl group are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-methylbenzonitrile typically involves the chlorination of 6-methylbenzonitrile. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, optimizing the efficiency of the chlorination reaction.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrachloro-6-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 2,3,4,5-Tetrachloro-6-methylbenzylamine.
Oxidation: Formation of 2,3,4,5-Tetrachloro-6-methylbenzoic acid.
科学的研究の応用
2,3,4,5-Tetrachloro-6-methylbenzonitrile is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In studies involving the interaction of chlorinated aromatic compounds with biological systems.
Medicine: As a potential lead compound in the development of pharmaceuticals due to its unique chemical structure.
Industry: In the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism by which 2,3,4,5-Tetrachloro-6-methylbenzonitrile exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and nitrile group on the benzene ring make it highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and other proteins. This interaction can inhibit the activity of certain enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,3,5,6-Tetrachlorobenzonitrile
- 2,3,4,5-Tetrachlorobenzonitrile
- 2,3,4,6-Tetrachlorobenzonitrile
Uniqueness
2,3,4,5-Tetrachloro-6-methylbenzonitrile is unique due to the presence of both a methyl group and four chlorine atoms on the benzene ring. This specific substitution pattern imparts distinct chemical properties, making it more reactive in certain chemical reactions compared to its analogs. The presence of the methyl group also influences its biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
113791-92-7 |
|---|---|
分子式 |
C8H3Cl4N |
分子量 |
254.9 g/mol |
IUPAC名 |
2,3,4,5-tetrachloro-6-methylbenzonitrile |
InChI |
InChI=1S/C8H3Cl4N/c1-3-4(2-13)6(10)8(12)7(11)5(3)9/h1H3 |
InChIキー |
MFDODTYLILXZPK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)


![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)

![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)

![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)



